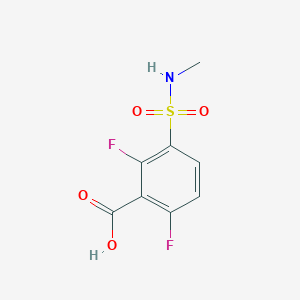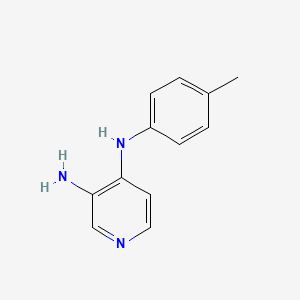
1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea
Overview
Description
1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is a synthetic compound that has gained attention due to its potential applications in scientific research. It is a member of the urea family, which is a group of organic compounds that contain a carbonyl group attached to two amine groups. 1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea has been found to have promising properties that make it useful in various scientific studies.
Scientific Research Applications
Hydrogen Bonding and Interaction with Anions :
- 1,3-bis(4-nitrophenyl)urea shows interaction with various oxoanions in solution, forming complexes through hydrogen bonding. This interaction's stability varies with the basicity of the anion. This suggests potential applications in anion recognition and sensing mechanisms (Boiocchi et al., 2004).
Gel Formation and Rheology :
- Certain derivatives of nitrophenyl urea, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can form hydrogels in acidic conditions. These gels' properties, like morphology and rheology, are anion-dependent, presenting possibilities for tailored gel applications (Lloyd & Steed, 2011).
Solid-State NMR and Spectroscopy Studies :
- Studies on derivatives like N 1 ,N 1 -dimethyl-N 3 -arylureas show insights into hydrogen bonding and molecular conformations, important for understanding molecular interactions in solid states (Kołodziejski et al., 1993).
Antimicrobial Activities :
- Some urea derivatives synthesized from related compounds show notable antimicrobial activities against certain bacterial strains, indicating potential use in developing new antimicrobial agents (Madesclaire et al., 2012; Madesclaire et al., 2015).
Sensor Development for Ion Detection :
- Urea-linked 1,2,3-triazole based sensors derived from similar compounds exhibit selective sensing abilities for ions like fluoride, demonstrating applications in chemical sensing and detection (Rani et al., 2020).
Optical and Nonlinear Optical Properties :
- Derivatives like 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one showcase nonlinear optical properties, valuable for materials science and photonics research (Prabhu et al., 2013).
properties
IUPAC Name |
1-(2-nitrophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-7-11-10(14)12-8-5-3-4-6-9(8)13(15)16/h1,3-6H,7H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOQCGOJWUQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



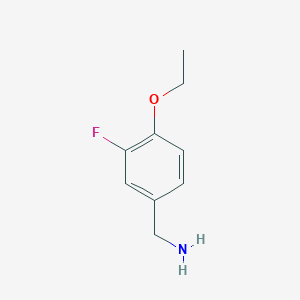
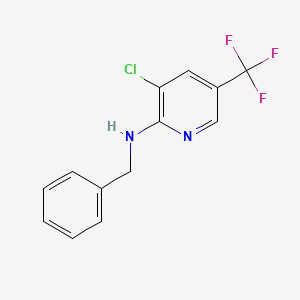
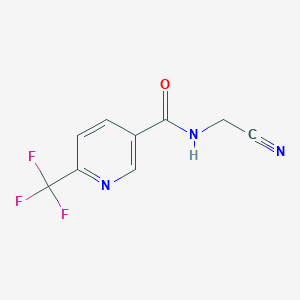
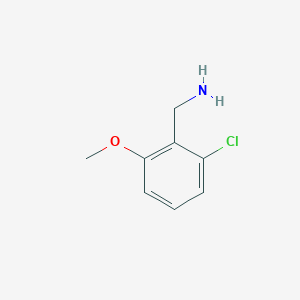

amine](/img/structure/B1415047.png)
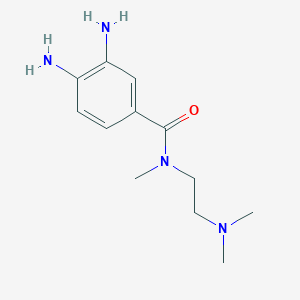

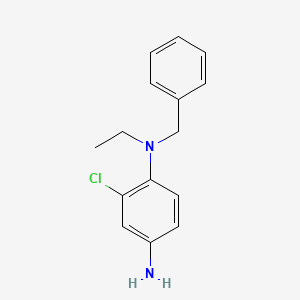
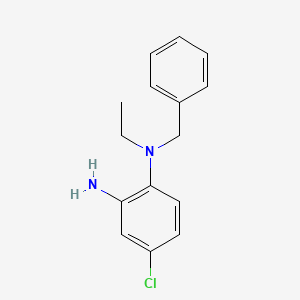
![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)
